(R,E)-3-(6-Bromochroman-2-yl)prop-2-en-1-ol
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Overview
Description
(R,E)-3-(6-Bromochroman-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-3-(6-Bromochroman-2-yl)prop-2-en-1-ol typically involves the following steps:
Formation of Propen-1-ol Group: The propen-1-ol group can be introduced through a series of reactions, including aldol condensation and reduction.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the propen-1-ol group to a saturated alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (R,E)-3-(6-Bromochroman-2-yl)prop-2-en-1-ol would depend on its specific applications. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chromans: Compounds with a similar chroman ring structure.
Brominated Compounds: Compounds containing a bromine atom.
Propen-1-ol Derivatives: Compounds with a propen-1-ol group.
Uniqueness
(R,E)-3-(6-Bromochroman-2-yl)prop-2-en-1-ol is unique due to the combination of the chroman ring, bromine atom, and propen-1-ol group, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H13BrO2 |
---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
(E)-3-[(2R)-6-bromo-3,4-dihydro-2H-chromen-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C12H13BrO2/c13-10-4-6-12-9(8-10)3-5-11(15-12)2-1-7-14/h1-2,4,6,8,11,14H,3,5,7H2/b2-1+/t11-/m0/s1 |
InChI Key |
MYCCEERIZMQKMF-GXFZAYBSSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)Br)O[C@H]1/C=C/CO |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)OC1C=CCO |
Origin of Product |
United States |
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